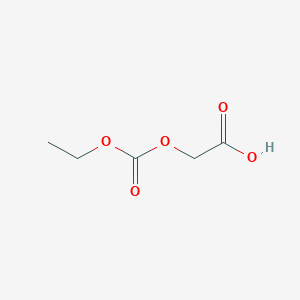

O-(Ethoxycarbonyl)glycolsaeure

Overview

Description

O-(Ethoxycarbonyl)glycolsaeure: is a chemical compound known for its versatile applications in various fields of science and industry. It is characterized by the presence of an ethoxycarbonyl group attached to a glycolic acid moiety, which imparts unique chemical properties to the compound.

Mechanism of Action

Target of Action

O-(Ethoxycarbonyl)glycolsaeure, also known as O-GlcNAcylation, is a critical post-translational modification (PTM) of cytoplasmic and nuclear proteins . The primary targets of this compound are proteins that undergo O-GlcNAcylation. This process is regulated by the activity of two enzymes, O-GlcNAc transferase (OGT) and O‑GlcNAcase (OGA). OGT attaches O-GlcNAc to proteins, while OGA removes O-GlcNAc from proteins .

Mode of Action

The O-GlcNAcylation process involves the direct construction of C–O bonds by O-alkylation of oximes with alcohols . This process is catalyzed by a simple system including H3PW12O40·xH2O . The reaction goes through a carbocation process, which is further proved by the appearance and weakness of a new band at 404 and 433 nm in UV-Vis spectroscopy .

Biochemical Pathways

The biochemical pathways affected by this compound are complex and involve multiple cellular processes. Glycolysis is one such pathway where O-GlcNAcylation plays a significant role . The intricate structure of metabolic pathways can be explained by a small set of biochemical principles .

Pharmacokinetics

The related process of glycosylation has been shown to impact the pharmacokinetics, efficacy, and safety of therapeutic antibodies . Glycosylation affects protein function, regulates cell signaling, and modulates a range of biological processes .

Result of Action

The result of this compound’s action is the modification of proteins, which can regulate their biological functions . This modification plays important roles in a variety of cellular processes, including transcription, translation, apoptosis, the cell cycle, protein transportation, mitochondrial function, and signal transduction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is similar to the O-GlcNAcylation process, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(Ethoxycarbonyl)glycolsaeure typically involves the reaction of glycolic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: O-(Ethoxycarbonyl)glycolsaeure undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: O-(Ethoxycarbonyl)glycolsaeure is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals .

Medicine: The compound is explored for its potential therapeutic applications, including drug delivery systems and as a component in medicinal formulations .

Industry: Industrially, this compound is utilized in the production of specialty chemicals, coatings, and adhesives .

Comparison with Similar Compounds

O-Acylglycolsaeure: Similar in structure but with an acyl group instead of an ethoxycarbonyl group.

O-Methylglycolsaeure: Contains a methyl group in place of the ethoxycarbonyl group.

O-Benzylglycolsaeure: Features a benzyl group instead of the ethoxycarbonyl group.

Uniqueness: O-(Ethoxycarbonyl)glycolsaeure is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications in different scientific fields. Its ability to undergo various chemical transformations and its role as a versatile building block distinguish it from other similar compounds .

Properties

IUPAC Name |

2-ethoxycarbonyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-2-9-5(8)10-3-4(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKTMULNBLAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)

![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)